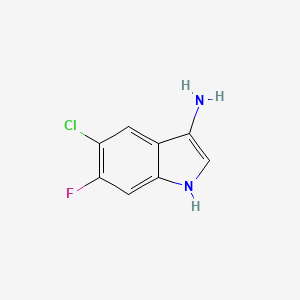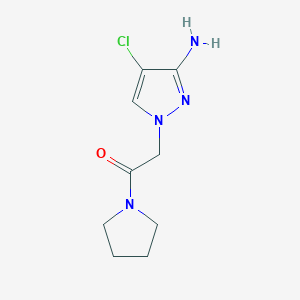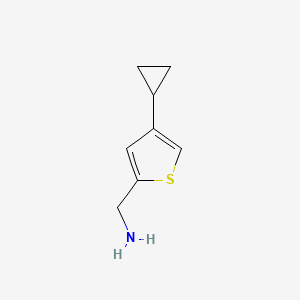![molecular formula C9H20N2 B13636077 N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which includes a cyclopropane ring and a propyl chain with an ethyl(methyl)amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with 3-(ethyl(methyl)amino)propylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of substitution.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring can also interact with hydrophobic regions of proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-[dimethylamino]propyl}cyclopropanamine
- N-{3-[ethyl(dimethyl)amino]propyl}cyclopropanamine
- N-{3-[methyl(ethyl)amino]propyl}cyclopropanamine
Uniqueness
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine is unique due to its specific combination of a cyclopropane ring and an ethyl(methyl)amino group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
N-cyclopropyl-N'-ethyl-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C9H20N2/c1-3-11(2)8-4-7-10-9-5-6-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
NHVUNTHDTNVOFP-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CCCNC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)


![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)




